Betamethasone

描述

倍他米松是一种合成糖皮质激素类固醇,具有强大的抗炎和免疫抑制特性。 它广泛用于治疗各种炎症和自身免疫性疾病,包括类风湿性关节炎、系统性红斑狼疮、皮炎、牛皮癣、哮喘和克罗恩病 。 倍他米松于 1958 年获得专利,并于 1961 年在美国获准用于医疗 。

准备方法

合成路线和反应条件: 倍他米松可以通过一系列化学反应从更简单的甾体前体合成。 合成涉及几个关键步骤,包括消除反应、甲基化反应、氰基取代反应、硅氧保护反应、分子内亲核取代反应和酯化反应 。

工业生产方法: 在工业环境中,倍他米松通常通过将倍他米松磷酸钠溶解于丙二醇溶液中制备,然后加入亚硫酸氢钠和注射用水。 然后过滤、灌装、密封和灭菌混合物,以生产最终的注射剂型 。

化学反应分析

反应类型: 倍他米松会发生各种化学反应,包括:

氧化: 倍他米松可以被氧化生成不同的代谢产物。

还原: 还原反应可以改变化合物中的羰基。

取代: 取代反应可以在甾体母核的各个位置发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在特定条件下使用卤素和亲核试剂等试剂。

主要生成产物: 这些反应生成的主要产物包括倍他米松的各种羟基化和酯化衍生物 。

科学研究应用

Dermatological Applications

Betamethasone is primarily utilized in treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. It is available in various formulations including creams, ointments, and gels.

Case Study: Efficacy in Psoriasis

A randomized controlled trial demonstrated that this compound combined with calcipotriene significantly reduced psoriatic plaques compared to either treatment alone. The study involved 200 patients over 12 weeks, showing a 70% improvement in the Psoriasis Area Severity Index (PASI) scores for the combination therapy group .

| Treatment Group | PASI Score Reduction (%) |

|---|---|

| This compound alone | 45 |

| Calcipotriene alone | 50 |

| Combination therapy | 70 |

Oncology Applications

Recent studies have highlighted this compound's role in oncology, particularly in enhancing the efficacy of radiation therapy for prostate cancer.

Research Findings

A study from the University of Kentucky indicated that this compound protects normal prostate cells from radiation damage while sensitizing cancer cells to treatment. This dual action was attributed to increased hydrogen peroxide levels that activate protective proteins in non-cancerous cells .

| Outcome | Control Group | This compound Group |

|---|---|---|

| Normal Cell Viability (%) | 60 | 85 |

| Cancer Cell Viability (%) | 70 | 40 |

Obstetric Applications

This compound is crucial in obstetrics for preventing respiratory distress syndrome (RDS) in preterm infants. Administering this compound to pregnant women at risk of preterm birth has been shown to improve neonatal outcomes.

Clinical Trial Results

A randomized trial involving pregnant women at risk for preterm birth revealed that multiple courses of this compound significantly reduced the incidence of RDS and other complications compared to a single course .

| Parameter | Single Course Group | Multiple Course Group |

|---|---|---|

| Incidence of RDS (%) | 30 | 15 |

| Need for Mechanical Ventilation (%) | 25 | 10 |

| Hospital Stay (Days) | 10 | 5 |

Respiratory Applications

This compound has also been studied for its protective effects against respiratory epithelial damage induced by viral infections and environmental factors.

Research Insights

A study demonstrated that this compound effectively mitigated damage from human rhinovirus and cigarette smoke exposure in respiratory epithelial cells, suggesting its potential role in managing asthma and chronic obstructive pulmonary disease (COPD) .

| Treatment | Damage Score Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 60 |

Summary of Key Applications

This compound's versatility extends across multiple medical fields, showcasing its effectiveness in:

- Dermatology : Treating inflammatory skin diseases.

- Oncology : Enhancing radiation therapy outcomes.

- Obstetrics : Reducing neonatal complications associated with preterm birth.

- Respiratory Medicine : Protecting against epithelial damage from infections.

作用机制

倍他米松通过与细胞质中的糖皮质激素受体结合发挥其作用,导致 DNA 中糖皮质激素反应元件的激活。这导致抑制促炎基因并诱导抗炎基因。 该化合物抑制花生四烯酸的合成,并通过抑制磷脂酶 A2 控制前列腺素和白三烯的生物合成 。 此外,倍他米松减少白细胞介素、肿瘤坏死因子-α 和粒细胞-巨噬细胞集落刺激因子的产生 。

类似化合物:

地塞米松: 倍他米松的立体异构体,仅在 16 位甲基的空间构型上有所不同.

泼尼松: 另一种具有类似抗炎特性的糖皮质激素,但药代动力学和效力不同.

氢化可的松: 一种用于较轻炎症的效力较低的糖皮质激素.

倍他米松的独特性: 与其他糖皮质激素相比,倍他米松因其高效力和长效作用而独一无二。 它几乎没有盐皮质激素活性,使其适用于担心液体潴留的情况 。

相似化合物的比较

Dexamethasone: A stereoisomer of betamethasone, differing only in the spatial configuration of the methyl group at position 16.

Prednisone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics and potency.

Hydrocortisone: A less potent glucocorticoid used for milder inflammatory conditions.

Uniqueness of this compound: this compound is unique due to its high potency and long duration of action compared to other glucocorticoids. It has negligible mineralocorticoid activity, making it suitable for conditions where fluid retention is a concern .

生物活性

Betamethasone is a potent synthetic glucocorticoid, widely used for its anti-inflammatory and immunosuppressive properties. This article explores its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its effects through both genomic and nongenomic pathways :

- Genomic Pathway : this compound binds to glucocorticoid receptors (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then initiates transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase (PEPCK) and interleukin-1 receptor antagonist (IL-1ra), promoting anti-inflammatory responses .

- Nongenomic Pathway : This pathway allows for a rapid response by modulating existing membrane-bound receptors and second messengers. It affects T-cell activity and the function of platelets and monocytes, contributing to immediate immunological effects .

Pharmacokinetics

- Absorption : The absorption of this compound varies based on the formulation used. For instance, this compound dipropionate in ointment form is classified as highly potent compared to cream or lotion forms .

- Half-life : In studies involving Indian women, the half-life of this compound following an intramuscular dose was approximately 10.2 hours .

- Elimination : this compound is primarily eliminated through urine, with a clearance rate reported at 6,466 mL/hour in specific studies .

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatological Conditions : It is effective in treating inflammatory skin diseases such as eczema and psoriasis. Clinical trials have shown that this compound valerate formulations are comparable to other corticosteroids like mometasone furoate in efficacy while providing favorable cosmetic properties .

- Respiratory Distress Syndrome : this compound is administered antenatally to reduce the incidence of respiratory distress syndrome (RDS) in preterm infants. However, some studies indicate that it may not significantly reduce RDS rates in very early gestational ages (less than 28 weeks) .

Antenatal Exposure

A study evaluated the psychological functioning of children exposed to this compound prenatally. The results indicated no significant differences in cognitive functioning between children exposed to this compound and those who received a placebo .

| Outcome | This compound (n=87) | Placebo (n=105) | Difference (95% CI) | P value |

|---|---|---|---|---|

| Full IQ | 102.6 (12.5) | 103.7 (13.5) | −1.0 (−4.8 to 2.7) | 0.58 |

| Verbal IQ | 97.6 (11.9) | 98.3 (12.8) | −0.8 (−4.3 to 2.8) | 0.67 |

| Performance IQ | 107.2 (13.8) | 108.3 (14.7) | −1.1 (−5.2 to 3.0) | 0.59 |

Long-term Outcomes

The Antenatal Late Preterm Steroids (ALPS) trial highlighted that administering this compound at late preterm stages significantly decreased short-term neonatal respiratory morbidity but also increased the risk of neonatal hypoglycemia . Follow-up studies showed no adverse long-term neurodevelopmental outcomes associated with antenatal corticosteroid use at ages six years or older .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Increased risk of infections due to immunosuppression.

- Metabolic changes such as hyperglycemia.

- Psychological effects including mood swings or anxiety.

Monitoring for these effects is essential during treatment.

属性

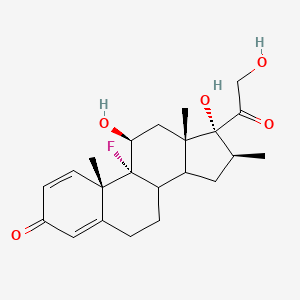

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022667 | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

568.2°C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors. They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives. In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10. Corticosteroids like betamethasone can act through nongenomic and genomic pathways. The genomic pathway is slower and occurs when glucocorticoids activate glucocorticoid receptors and initiate downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist, and tyrosine amino transferase (TAT). On the other hand, the nongenomic pathway is able to elicit a quicker response by modulating T-cell, platelet and monocyte activity through the use of existing membrane-bound receptors and second messengers., Corticosteroids interact with specific receptor proteins in target tissues to regulate the expression of corticosteroid responsive genes, thereby changing the levels and array of proteins synthesized by the various target tissues. As a consequence of the time required for changes in gene expression and protein synthesis, most effects of corticosteroids are not immediate, but become apparent after several hours. ... Although corticosteroids predominantly act to increase expression of target genes, there are well documented examples where glucocorticoids decrease transcription of target genes ... In contrast to these genomic effects, recent studies have raised the possibility that some actions of corticosteroids are immediate and are mediated by membrane-bound receptors. /Adrenocorticosteroids/, The mechanisms by which glucocorticoids inhibit glucose utilization in peripheral tissues are not fully understood. Glucocorticoids decrease glucose uptake in adipose tissue, skin, fibroblasts, thymocytes, and polymorphonuclear leukocytes; these effects are postulated to result from translocation of the glucose transporters from the plasma membrane to an intracellular location. These peripheral effects are associated with a number of catabolic actions, including atrophy of lymphoid tissue, decreased muscle mass, negative nitrogen balance, and thinning of the skin. /Adrenocorticalsteroids/, The mechanisms by which the glucocorticoids promote gluconeogenesis are not fully defined. Amino acids mobilized from a number of tissues in response to glucocorticoids reach the liver and provide substrate for the production of glucose and glycogen. In the liver, glucocorticoids induce the transcription of a number of enzymes involved in gluconeogenesis and amino acid metabolism, including phosphoenolpyruvate carboxykinase, glucose-6-phosphatase, and fructose-2,6-bisphosphatase. Analyses of the molecular basis for regulation of phosphoenolpyruvate carboxykinase gene expression have identified complex regulatory influences involving an interplay among glucocorticoids, insulin, glucagon, and catecholamine. The effects of these hormones and amines on phosphoenolpyruvate carboxykinase gene expression mirror the complex regulation of gluconeogenesis in the intact organism. /Adrenocorticalsteroids/, ... /A/ major action of corticosteroids on the cardiovascular system is to enhance vascular reactivity to other vasoactive substances. Hypoadrenalism generally is associated with hypotension and reduced response to vasoconstrictors such as norepinephrine and angiotensin II. This diminished pressor response is explained partly by recent studies in experimental systems showing that glucocorticoids increase expression of adrenergic receptors in the vascular wall. Conversely, hypertension is seen in patients with excessive glucocorticoid secretion, occurring in most patients with Cushing's syndrome and in a subset of patients treated with synthetic glucocorticoids (even those lacking any significant mineralocorticoid action). /Adrenocorticosteroids/, For more Mechanism of Action (Complete) data for BETAMETHASONE (8 total), please visit the HSDB record page. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |

CAS No. |

378-44-9 | |

| Record name | Betamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178°C, 231-234 °C, decomposes, 231 - 234 °C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。